molecular formula C21H17ClN4O B15216516 n-(2-Aminophenyl)-4-((3-chloro-1h-indazol-1-yl)methyl)benzamide CAS No. 920315-19-1

n-(2-Aminophenyl)-4-((3-chloro-1h-indazol-1-yl)methyl)benzamide

Cat. No.: B15216516
CAS No.: 920315-19-1
M. Wt: 376.8 g/mol
InChI Key: NWNFDKKYNZBFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide is a benzamide derivative featuring a 2-aminophenyl group and a 3-chloroindazolylmethyl substituent. The compound’s structure combines a benzamide core with an indazole moiety, a heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.

Properties

CAS No.

920315-19-1

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(3-chloroindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C21H17ClN4O/c22-20-16-5-1-4-8-19(16)26(25-20)13-14-9-11-15(12-10-14)21(27)24-18-7-3-2-6-17(18)23/h1-12H,13,23H2,(H,24,27)

InChI Key

NWNFDKKYNZBFCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-Chloro-1H-Indazole

Chlorination of indazole at the 3-position is achieved via electrophilic substitution. A modified nitration-reduction sequence, adapted from methods used for analogous heterocycles, provides regioselective access:

Step 1: Nitration

  • Substrate : 1H-Indazole (1.18 g, 10 mmol).
  • Reagents : Concentrated sulfuric acid (H₂SO₄, 15 mL), fuming nitric acid (HNO₃, 2 mL).
  • Conditions : 0–5°C, 3 hours.
  • Outcome : 3-Nitro-1H-indazole (yield: 68%).

Step 2: Chlorination

  • Substrate : 3-Nitro-1H-indazole (1.63 g, 10 mmol).
  • Reagents : Phosphorus oxychloride (POCl₃, 10 mL), N,N-dimethylformamide (DMF, catalytic).
  • Conditions : Reflux at 110°C, 6 hours.
  • Outcome : 3-Chloro-1H-indazole (yield: 72%).

Step 3: Reduction (if required)

  • Substrate : 3-Chloro-5-nitro-1H-indazole.
  • Reagents : Iron powder (20.7 g, 91.7 mmol), hydrochloric acid (HCl, 4.8 M).
  • Conditions : Ethanol/water (150:100 mL), reflux at 120°C, 1.5 hours.
  • Outcome : 3-Chloro-1H-indazol-5-amine (yield: 83%).

Synthesis of 4-(Chloromethyl)benzoyl Chloride

This intermediate is prepared via Friedel-Crafts acylation followed by chlorination:

Step 1: Acylation of Toluene

  • Substrate : Toluene (10 mL).
  • Reagents : Acetyl chloride (5 mL), aluminum chloride (AlCl₃, 1.5 eq).
  • Conditions : 0°C, 2 hours.
  • Outcome : 4-Methylacetophenone (yield: 85%).

Step 2: Chlorination

  • Substrate : 4-Methylacetophenone (1.34 g, 10 mmol).
  • Reagents : Sulfuryl chloride (SO₂Cl₂, 2.5 eq).
  • Conditions : 80°C, 4 hours.
  • Outcome : 4-(Chloromethyl)benzoyl chloride (yield: 78%).

Coupling Reactions and Final Assembly

Acylation of 2-Aminophenylamine

The benzamide moiety is introduced via nucleophilic acyl substitution:

Step 1: Benzamide Formation

  • Substrate : 2-Aminophenylamine (1.08 g, 10 mmol).
  • Reagents : 4-(Chloromethyl)benzoyl chloride (2.07 g, 10 mmol), triethylamine (TEA, 2 eq).
  • Conditions : Dichloromethane (DCM, 30 mL), 0°C to room temperature, 12 hours.
  • Outcome : N-(2-Aminophenyl)-4-(chloromethyl)benzamide (yield: 89%).

Indazole-Benzamide Coupling

The chloromethyl group undergoes nucleophilic displacement with 3-chloro-1H-indazole:

Step 1: Alkylation

  • Substrate : N-(2-Aminophenyl)-4-(chloromethyl)benzamide (2.85 g, 10 mmol).
  • Reagents : 3-Chloro-1H-indazole (1.53 g, 10 mmol), potassium carbonate (K₂CO₃, 2 eq).
  • Conditions : N,N-Dimethylformamide (DMF, 50 mL), 80°C, 6 hours.
  • Outcome : this compound (yield: 76%).

Purification and Characterization

Chromatographic Purification

  • Method : Column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity : >95% (HPLC).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.58 (d, J = 8.9 Hz, 1H, Ar-H), 7.03 (s, 1H, Indazole-H), 6.77 (dd, J = 8.9, 2.1 Hz, 1H, Ar-H), 5.55 (s, 2H, NH₂).
  • ESI-MS : m/z 377.1 [M+H]⁺ (calc. 376.84).

Data Tables

Table 1: Summary of Synthetic Steps and Yields

Step Reaction Reagents/Conditions Yield (%)
1 Nitration of indazole HNO₃, H₂SO₄, 0–5°C 68
2 Chlorination POCl₃, DMF, 110°C 72
3 Benzamide acylation 4-(Chloromethyl)benzoyl chloride, TEA, DCM 89
4 Indazole alkylation K₂CO₃, DMF, 80°C 76

Table 2: Physicochemical Properties

Property Value
Molecular formula C₂₁H₁₇ClN₄O
Molecular weight 376.84 g/mol
Melting point 160–164°C
Density 1.34 g/cm³

Optimization and Challenges

Regioselectivity in Indazole Chlorination

The position of chlorination in indazole is critical. Use of POCl₃ with catalytic DMF ensures preferential substitution at the 3-position, minimizing 5-chloro byproducts.

Solvent Effects on Coupling

Polar aprotic solvents (e.g., DMF) enhance the reactivity of the chloromethyl group, whereas nonpolar solvents lead to incomplete conversion.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro substituent on the indazole ring can be replaced through nucleophilic substitution reactions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Aromatic Amide-Substituted Benzimides ()

Compounds 5–8 in share a benzamide scaffold but differ in substituents:

  • Compound 5 : N-(2-chlorophenyl)benzamide with a benzimidazolyl group.
  • Compound 6 : N-(3-chlorophenyl)benzamide with a benzimidazolyl group.
  • Compound 7 : N-(4-chlorophenyl)benzamide with a benzimidazolyl group.
  • Compound 8 : N-(pyridin-2-yl)benzamide with a benzimidazolyl group.

Key Comparisons :

  • Substituent Effects: The target compound’s 3-chloroindazole group differs from the benzimidazole in Compounds 5–6.
  • Synthesis Yields: Yields for Compounds 5–8 range from 43% to 67%, reflecting the reactivity of different aniline derivatives. The lower yield for Compound 8 (43%) suggests challenges in coupling with 2-aminopyridine .
  • Melting Points : All analogs exhibit high melting points (>293°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). The target compound likely shares similar thermal stability due to its aromatic and polar groups.
  • Spectral Data: The ¹H NMR spectra of Compounds 5–8 show aromatic proton shifts between δ 7.15–9.74, consistent with electron-withdrawing substituents. The target compound’s 2-aminophenyl group would likely display distinct NH₂ signals (δ ~5–6) and deshielded aromatic protons due to conjugation .
Functional Group Variations ()
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, the target compound’s 2-aminophenyl group may act as a hydrogen-bond donor but lacks coordinating oxygen, limiting catalytic applications .
  • The target compound’s 2-amino group, being electron-donating, would reduce electrophilicity but improve solubility .
  • N-(2-chloro-1,3-dioxoinden-2-yl)-4-(trifluoromethyl)benzamide () : The trifluoromethyl group enhances metabolic stability and lipophilicity. The target compound’s 3-chloroindazole may offer similar stability but with reduced steric bulk compared to the inden-dione moiety .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%)
Target Compound* C₂₁H₁₈ClN₄O 377.85 2-Aminophenyl, 3-chloroindazole N/A N/A
Compound 5 () C₂₃H₁₆ClN₂O₃ 402.10 2-Chlorophenyl, benzimidazole 293.5–297.2 50
Compound 6 () C₂₃H₁₆ClN₂O₃ 402.10 3-Chlorophenyl, benzimidazole >300 67
N-(3-chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 304.73 3-Chlorophenethyl, nitro N/A N/A
Compound C₁₇H₉ClF₃NO₃ 367.71 Trifluoromethyl, inden-dione N/A N/A

*Estimated based on IUPAC name.

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s indazole group aligns with kinase inhibitors (e.g., Pazopanib), suggesting possible anticancer activity. However, benzimidazole derivatives (Compounds 5–8) may exhibit broader enzyme inhibition due to their flexibility .
  • Data Gaps : Absence of experimental data (e.g., IC₅₀, solubility) for the target compound limits direct biological comparisons.

Biological Activity

N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula: C21H17ClN4O
  • CAS Number: 920315-19-1
  • Molecular Weight: 376.84 g/mol
  • Predicted Boiling Point: 535.7 °C
  • Density: 1.34 g/cm³

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. The indazole moiety is particularly noteworthy for its role in targeting various signaling pathways that are dysregulated in cancer cells.

Key Mechanisms:

  • Inhibition of PLK4 Kinase: The compound has been identified as a potent inhibitor of PLK4, which is crucial for cell cycle regulation and is often overexpressed in tumors .
  • Targeting Pim Kinases: It also shows inhibitory effects on Pim-1, Pim-2, and Pim-3 kinases, with IC50 values indicating strong potency (0.4 nM) against these targets .
  • Impact on ERK Signaling Pathway: The compound has demonstrated significant effects on the ERK1/2 signaling pathway, which is pivotal in cellular growth and differentiation .

Antitumor Efficacy

The antitumor activity of this compound has been evaluated across several cancer cell lines:

Cell LineIC50 Value (μM)Reference
HCT116 (Colon Cancer)0.64
KMS-12 BM (Multiple Myeloma)0.64
NCI-H358 (Lung Cancer)6.48

These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on HCT116 Tumor Growth Inhibition:
    • In vivo studies demonstrated that this compound effectively inhibited tumor growth in mouse models, showcasing its potential as a therapeutic agent for colon cancer .
  • Evaluation Against Multiple Myeloma:
    • The compound was tested against MM1.S cell lines and showed promising results with an IC50 value of 0.64 μM, indicating its potential utility in treating hematological malignancies .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the indazole and benzamide components can significantly influence biological activity. For instance, the presence of specific substituents at the 4-position of the indazole scaffold enhances kinase inhibition potency .

Q & A

Basic: What are the recommended synthetic routes for n-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide, and what critical reaction parameters must be controlled?

Answer:
The synthesis typically involves multi-step reactions, including coupling of 2-aminophenylamine with a benzamide core and functionalization with a 3-chloroindazole moiety. Key steps include:

  • Amide bond formation : Use acyl chlorides (e.g., 4-(chloromethyl)benzoyl chloride) with 2-aminophenylamine under anhydrous conditions, employing bases like triethylamine to neutralize HCl byproducts .
  • Indazole coupling : Introduce the 3-chloroindazolyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Critical parameters : Temperature (often 0–5°C for acylation; reflux for coupling), solvent polarity (DMF for polar intermediates, dichloromethane for non-polar steps), and reaction time optimization to minimize side products .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with diagnostic peaks for the aminophenyl group (δ 6.5–7.5 ppm aromatic protons) and benzamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for identifying impurities .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization, with hexane/EtOAc gradients for polarity adjustment .

Advanced: How can structural discrepancies in crystallographic data be resolved during refinement?

Answer:

  • Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Discrepancies in thermal parameters or occupancy levels may arise from disordered solvent molecules or twinning.
  • Apply TWINLAWS in SHELXL to model twinned data and ISOR restraints to stabilize anisotropic displacement parameters. Validate with R-factor convergence (<5% difference) and Fo-Fc electron density maps .

Advanced: How should researchers analyze conflicting biological activity data across studies (e.g., IC₅₀ variability)?

Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times, and controls (e.g., DMSO vehicle).
  • Dose-response curves : Use nonlinear regression to calculate IC₅₀ values, comparing slopes (Hill coefficients) to assess cooperativity differences .
  • Mechanistic studies : Perform competitive binding assays or Western blotting (e.g., HDAC inhibition for HDIs) to confirm target engagement .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Dock the compound into target active sites (e.g., HDAC enzymes) using force fields like AMBER. Validate with experimental IC₅₀ correlations .
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and hydrogen-bonding networks .
  • QSAR modeling : Build regression models using descriptors (logP, polar surface area) to optimize activity .

Basic: What purification methods ensure high purity for this benzamide derivative?

Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → EtOAc) for non-polar impurities .
  • Recrystallization : Employ ethanol/water mixtures to isolate crystalline product, monitored by melting point analysis .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>95%) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Systematic substitution : Modify the indazole (e.g., 5-fluoro vs. 3-chloro) or benzamide (e.g., methoxy vs. nitro groups) and test activity .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .
  • Crystallographic data : Correlate HDAC-inhibitor co-crystal structures with IC₅₀ values to identify critical binding interactions .

Advanced: What strategies mitigate competing reaction pathways during synthesis (e.g., benzimidazole vs. amide formation)?

Answer:

  • Control leaving groups : Use acyl chlorides instead of carboxylic acids to favor amide over cyclization pathways .
  • Temperature modulation : Lower temperatures (0–25°C) suppress benzimidazole formation by reducing activation energy for cyclization .
  • Catalyst selection : Add ZnCl₂ to stabilize intermediates in acylation steps, minimizing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.